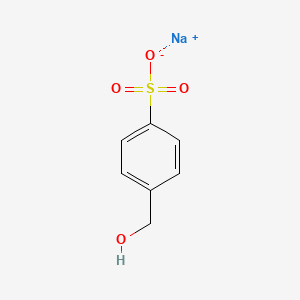

Sodium 4-(hydroxymethyl)benzene-1-sulfonate

Description

Significance of Sulfonated Aromatic Compounds in Advanced Chemical Synthesis

Sulfonated aromatic compounds are a class of organic molecules characterized by the presence of a sulfonate group (-SO₃H) attached to an aromatic ring. This functional group significantly influences the parent molecule's physical and chemical properties, most notably by increasing its water solubility. mdpi.com The sulfonation of aromatic compounds is a well-established electrophilic aromatic substitution reaction, with various reagents and conditions available to achieve desired products. researchgate.net

In advanced chemical synthesis, the significance of these compounds is multifaceted. They serve as key intermediates in the production of dyes, pharmaceuticals, and detergents. scispace.com The sulfonate group can also function as a directing group in further aromatic substitutions or as a leaving group in nucleophilic substitution reactions, providing a versatile handle for molecular manipulation. libretexts.orgcsbsju.edu Furthermore, the introduction of sulfonic acid groups into polymeric structures is a critical strategy for developing ion-exchange resins and proton-conducting membranes for fuel cells. acs.org The inherent stability and tunable nature of sulfonated aromatic compounds make them a subject of ongoing research for applications in catalysis and materials science. beilstein-journals.org

Overview of Sodium 4-(hydroxymethyl)benzene-1-sulfonate within the Benzene (B151609) Sulfonate Class

Within the broader class of benzene sulfonates, this compound presents a unique structural motif, incorporating both a sulfonate group and a hydroxymethyl group on the same aromatic ring. This bifunctionality makes it a compound of particular interest.

| Property | Value |

| Molecular Formula | C₇H₇NaO₄S |

| Molecular Weight | 210.18 g/mol |

| CAS Number | 73506-14-6, 34742-11-5 |

| IUPAC Name | sodium;4-(hydroxymethyl)benzenesulfonate (B1242039) |

The presence of the hydroxymethyl group opens avenues for further chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or esterification. The sodium sulfonate group, being highly polar, imparts significant water solubility to the molecule.

Research Trajectories and Academic Significance of this compound

The academic significance of this compound lies primarily in its utility as a model substrate in biochemical and environmental research, particularly in the study of biodegradation pathways of aromatic sulfonates. researchgate.netcore.ac.uk Due to the widespread use of sulfonated aromatic compounds in industrial applications, their persistence and fate in the environment are of considerable concern. scispace.com

Research has focused on elucidating the enzymatic processes by which microorganisms degrade these compounds. This compound serves as a valuable tool in these studies, allowing researchers to investigate the specific enzymes and metabolic pathways involved in the initial steps of aromatic ring cleavage and desulfonation. researchgate.net Understanding these pathways is crucial for developing effective bioremediation strategies for environments contaminated with more complex sulfonated pollutants. nih.gov

Furthermore, its structure makes it a potential building block in organic synthesis. The dual functionality allows for its incorporation into larger molecules where both water solubility and a reactive hydroxyl group are desired. While extensive research dedicated solely to its synthetic applications is not widely documented, its potential in areas such as the synthesis of novel surfactants, ligands for metal complexes, and functionalized polymers remains an area of academic interest.

Properties

IUPAC Name |

sodium;4-(hydroxymethyl)benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNNBUGYJYIQGZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Sodium 4 Hydroxymethyl Benzene 1 Sulfonate

Strategies for the De Novo Synthesis of Sodium 4-(hydroxymethyl)benzene-1-sulfonate

The de novo synthesis of this compound can be achieved through several strategic pathways. These routes primarily involve either the introduction of a sulfonate group onto a precursor already containing the hydroxymethyl moiety or the construction of the molecule by adding the hydroxymethyl group to a pre-sulfonated aromatic ring.

Sulfonation Pathways for Aryl Hydroxymethyl Precursors

A direct and common method for synthesizing this compound is through the electrophilic aromatic substitution of an appropriate aryl hydroxymethyl precursor, namely 4-hydroxybenzyl alcohol (also known as p-hydroxymethylbenzene). In this approach, the sulfonic acid group is introduced onto the benzene (B151609) ring.

Aromatic sulfonation is a reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (–SO₃H) group. wikipedia.org The reaction is typically carried out using concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃). openochem.org Sulfur trioxide acts as the electrophile. ucalgary.ca For the synthesis of 4-(hydroxymethyl)benzenesulfonic acid, the precursor 4-hydroxybenzyl alcohol is treated with a sulfonating agent. The hydroxymethyl group is an ortho-, para-directing group, and since the para position is sterically less hindered, sulfonation occurs predominantly at this position. The subsequent neutralization with a sodium base, such as sodium hydroxide (B78521) (NaOH), yields the final sodium salt. smolecule.com

Sulfonation: The aromatic ring of 4-hydroxybenzyl alcohol is attacked by the electrophile (SO₃) to form 4-(hydroxymethyl)benzenesulfonic acid.

Neutralization: The resulting sulfonic acid is treated with sodium hydroxide to produce this compound and water.

This pathway is efficient due to the activating nature of the hydroxymethyl group, which facilitates the electrophilic attack on the aromatic ring.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can also be conceptualized within the frameworks of convergent and divergent synthesis, which offer strategic advantages for creating molecular diversity. nih.govbeilstein-journals.org

A divergent synthesis approach would begin with a common starting material that is elaborated into a variety of distinct products. For instance, benzenesulfonic acid could serve as a key intermediate. From this precursor, one pathway could involve hydroxymethylation using formaldehyde (B43269) under basic conditions to yield the target molecule. smolecule.com Concurrently, other reaction pathways could be employed to introduce different functional groups onto the benzenesulfonic acid core, thus leading to a library of related sulfonated compounds from a single starting point.

A convergent synthesis strategy involves the independent synthesis of molecular fragments that are later combined to form the final product. nih.gov While less common for a relatively simple molecule like this compound, a conceptual convergent route could involve the preparation of a sulfonated aromatic species and a separate C1 electrophile (derived from formaldehyde). The final step would be the coupling of these two fragments. This approach can be advantageous in the synthesis of more complex analogues where building blocks are assembled in the final stages.

Another synthetic strategy starts from sodium p-toluenesulfonate, which can be functionalized at the methyl group. guidechem.comwikipedia.org For example, radical halogenation of the methyl group followed by nucleophilic substitution with a hydroxide source would yield the desired hydroxymethyl group. This route leverages a readily available industrial chemical as the starting material.

| Pathway | Precursor(s) | Key Reaction | Strategic Advantage |

|---|---|---|---|

| Sulfonation of Aryl Precursor | 4-Hydroxybenzyl alcohol | Electrophilic Aromatic Sulfonation | Direct, high regioselectivity |

| Divergent Route | Benzenesulfonic acid | Hydroxymethylation | Allows for creation of multiple derivatives from a common intermediate |

| Modification of Toluene Derivative | Sodium p-toluenesulfonate | Side-chain functionalization | Utilizes an inexpensive, bulk starting material |

Targeted Chemical Modifications of this compound

The presence of two distinct functional groups, the hydroxymethyl and the sulfonate moieties, allows for a range of targeted chemical modifications, enabling the synthesis of various derivatives.

Transformations Involving the Hydroxymethyl Functional Group

The primary alcohol of the hydroxymethyl group (–CH₂OH) is amenable to several classic organic transformations.

Oxidation: The hydroxymethyl group can be oxidized to yield either the corresponding aldehyde or carboxylic acid. For example, enzymatic oxidation by 4-(hydroxymethyl)benzenesulfonate (B1242039) dehydrogenase can produce 4-formylbenzenesulfonate. smolecule.com Chemical oxidation using mild reagents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the formation of 4-sulfobenzoic acid.

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (typically acidic) to form sulfonate-containing esters. These esters could have applications as specialized monomers or chemical intermediates.

Etherification: In the presence of a strong base to deprotonate the alcohol, the resulting alkoxide can react with alkyl halides in a Williamson ether synthesis to form ethers. This modification can be used to introduce alkyl chains of varying lengths or other functionalized groups.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation (mild) | PCC, DMP | Aldehyde (-CHO) |

| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

| Esterification | R-COOH / Acid catalyst | Ester (-CH₂OC(O)R) |

| Etherification | 1. NaH; 2. R-X | Ether (-CH₂OR) |

Reactions of the Sulfonate Moiety

The sulfonate group (–SO₃Na) is generally stable but can undergo specific chemical transformations.

Conversion to Sulfonyl Chloride: The sodium sulfonate can be converted into the more reactive 4-(hydroxymethyl)benzene-1-sulfonyl chloride (–SO₂Cl) by treatment with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This sulfonyl chloride is a valuable intermediate for synthesizing sulfonamides (by reaction with amines) and sulfonate esters (by reaction with alcohols).

Desulfonation: Aromatic sulfonation is a reversible reaction. wikipedia.orgopenochem.org By heating the sulfonic acid in the presence of dilute aqueous acid, the sulfonic acid group can be removed from the aromatic ring, regenerating the starting arene (in this case, 4-hydroxybenzyl alcohol). ucalgary.calibretexts.org This reversibility can be exploited to use the sulfonate group as a temporary blocking or directing group in a multi-step synthesis. libretexts.org

Nucleophilic Substitution: Under harsh conditions, such as fusion with strong bases like sodium hydroxide at high temperatures, the sulfonate group can be displaced via nucleophilic aromatic substitution to yield a hydroxyl group, resulting in the formation of 4-hydroxybenzyl alcohol's corresponding diol (hydroquinone methanol). wikipedia.org

Regioselective Functionalization Approaches

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the existing substituents.

The hydroxymethyl group (–CH₂OH) is a weak activating group and is ortho, para-directing. The sulfonate group (–SO₃⁻) is a deactivating group and is meta-directing. Since the two groups are in a para relationship (positions 1 and 4), their directing effects are synergistic. Both groups direct incoming electrophiles to the positions ortho to the hydroxymethyl group and meta to the sulfonate group (i.e., positions 2, 3, 5, and 6).

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to yield 2-substituted or 2,6-disubstituted products. For example, nitration with a mixture of nitric acid and sulfuric acid would likely produce Sodium 2-nitro-4-(hydroxymethyl)benzene-1-sulfonate. The deactivating nature of the sulfonate group means that these reactions may require more forcing conditions than the substitution of benzene itself.

Utility as a Building Block in Complex Organic Synthesis

This compound, with its unique combination of a reactive benzylic alcohol and a highly polar sulfonate salt, presents intriguing possibilities as a foundational component in the assembly of more complex molecules. The hydroxymethyl group can serve as a handle for chain extension and functional group interconversion, while the sulfonate moiety imparts aqueous solubility and can act as a directing group or a stable anionic counterion.

The incorporation of this compound into extended synthetic sequences would likely leverage the reactivity of the hydroxymethyl group. This primary alcohol can undergo a variety of transformations common in organic synthesis. For instance, oxidation to the corresponding aldehyde or carboxylic acid would provide an entry point to a wide range of subsequent reactions, such as Wittig olefination, reductive amination, or amide bond formation.

Another potential avenue for integration involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or a halide. This would enable nucleophilic substitution reactions, allowing for the introduction of a diverse array of functional groups, thereby extending the carbon skeleton or introducing heteroatoms. The water-soluble nature of the sulfonate group could be advantageous in facilitating reactions in aqueous media or in biphasic systems, potentially simplifying purification procedures.

A hypothetical multistep pathway could involve the initial protection of the hydroxymethyl group, followed by electrophilic aromatic substitution on the benzene ring, guided by the sulfonate group. Subsequent deprotection and derivatization of the hydroxymethyl group could then lead to the final target molecule. However, specific, documented examples of such intricate pathways starring this compound are not prominently featured in the current body of scientific literature.

The synthesis of novel derivatives and analogs from this compound would primarily involve chemical modifications of the hydroxymethyl group. A range of reagents could be employed to achieve this, leading to a variety of compound classes.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent/Conditions | Potential Product Class |

| Etherification | Alkyl halide, Base (e.g., NaH) | Aryl ethers |

| Esterification | Acyl chloride or Carboxylic acid, Acid catalyst | Benzylic esters |

| Oxidation | PCC, PDC, or TEMPO | Benzaldehyde sulfonates |

| Halogenation | SOCl₂, PBr₃ | Benzyl (B1604629) halide sulfonates |

The preparation of these derivatives would yield a library of compounds with varied physicochemical properties. For instance, esterification with long-chain fatty acids could produce surfactant-like molecules, while reaction with biologically active carboxylic acids could generate novel prodrug candidates. The sulfonate group would generally be expected to remain intact under many of these reaction conditions, thereby preserving the water-solubility of the resulting derivatives.

Modern catalytic methods could significantly enhance the efficiency and selectivity of the derivatization of this compound. For example, transition-metal-catalyzed cross-coupling reactions could be envisioned if the hydroxymethyl group is first converted to a benzyl halide. This would allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted aromatic compounds.

Catalytic oxidation of the hydroxymethyl group using environmentally benign oxidants and catalysts, such as aerobic oxidation catalyzed by transition metals, would offer a green alternative to traditional stoichiometric oxidizing agents. Furthermore, enzymatic catalysis could provide a highly selective means of transforming the hydroxymethyl group, for instance, through lipase-catalyzed esterification or alcohol dehydrogenase-mediated oxidation.

The development of catalytic strategies would be crucial for unlocking the full potential of this compound as a versatile and environmentally friendly building block in organic synthesis. However, it is important to reiterate that while these synthetic avenues are chemically plausible, detailed research reports specifically demonstrating these catalytic transformations on this compound are not widely available.

Advanced Spectroscopic and Structural Characterization of Sodium 4 Hydroxymethyl Benzene 1 Sulfonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For Sodium 4-(hydroxymethyl)benzene-1-sulfonate, ¹H and ¹³C NMR, along with two-dimensional techniques, are instrumental in confirming its structural integrity.

Due to a lack of directly published experimental spectra for this compound, the following analyses are based on established chemical shift principles and data from closely related structural analogs such as sodium p-toluenesulfonate and benzyl (B1604629) alcohol.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the hydroxymethyl group are expected. The aromatic region would likely display a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene (B151609) ring.

The two protons ortho to the sulfonate group (H-2, H-6) are expected to be deshielded due to the electron-withdrawing nature of the SO₃⁻ group, appearing as a doublet at a higher chemical shift. Conversely, the two protons ortho to the hydroxymethyl group (H-3, H-5) would appear as another doublet at a slightly lower chemical shift. The methylene protons of the -CH₂OH group would typically present as a singlet, as there are no adjacent protons to cause splitting. The hydroxyl proton is often broad and may exchange with deuterium (B1214612) in solvents like D₂O, causing it to disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 (Aromatic) | 7.7 - 7.9 | Doublet |

| H-3, H-5 (Aromatic) | 7.3 - 7.5 | Doublet |

| -CH₂- (Methylene) | ~4.6 | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are anticipated for the aromatic carbons and one for the methylene carbon.

The carbon atom attached to the sulfonate group (C-1) would be significantly downfield due to the strong deshielding effect of the sulfonate. The carbon bearing the hydroxymethyl group (C-4) would also be downfield, though to a lesser extent. The aromatic carbons ortho and meta to the sulfonate group will have distinct chemical shifts. The methylene carbon of the -CH₂OH group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (ipso-SO₃⁻) | 145 - 150 |

| C-4 (ipso-CH₂OH) | 140 - 145 |

| C-2, C-6 (Aromatic) | 126 - 128 |

| C-3, C-5 (Aromatic) | 125 - 127 |

Two-dimensional NMR techniques would be invaluable in confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this molecule, a cross-peak between the aromatic doublets (H-2/H-6 and H-3/H-5) would be expected, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate protons with their directly attached carbons. An HSQC or HMQC experiment would show correlations between the H-2/H-6 protons and the C-2/C-6 carbon, the H-3/H-5 protons and the C-3/C-5 carbon, and the methylene protons with the methylene carbon. This would definitively link the proton and carbon signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl, aromatic, and sulfonate groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C-H Aromatic Stretch: Weak to medium bands would appear just above 3000 cm⁻¹.

C=C Aromatic Stretch: Several sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

S=O Asymmetric and Symmetric Stretch: Strong absorption bands characteristic of the sulfonate group would be prominent. The asymmetric stretch typically appears around 1200-1250 cm⁻¹ and the symmetric stretch around 1030-1070 cm⁻¹.

C-O Stretch: A medium to strong band for the primary alcohol C-O stretch is expected around 1050 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Sulfonate (-SO₃⁻) | S=O Asymmetric Stretch | 1200 - 1250 |

| Sulfonate (-SO₃⁻) | S=O Symmetric Stretch | 1030 - 1070 |

Raman spectroscopy provides complementary information to FT-IR. Aromatic compounds typically give strong Raman signals.

Aromatic Ring Vibrations: The benzene ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are expected to be strong and sharp in the Raman spectrum.

Sulfonate Group Vibrations: The symmetric stretch of the S=O bonds in the sulfonate group is also expected to give a strong Raman signal.

C-H Vibrations: Aromatic and aliphatic C-H stretching vibrations will also be present.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural details through controlled fragmentation. The ionization method is critical, as the compound is a non-volatile salt.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar, non-volatile molecules like sulfonates, as it allows for the gentle transfer of ions from solution into the gas phase. researchgate.netresearchgate.net For this compound, analysis is typically conducted in negative ion mode, which directly detects the sulfonate anion.

In negative mode ESI-MS, the primary ion observed corresponds to the deprotonated form of the parent acid, [C₇H₇O₄S]⁻. The molecular weight of the free acid, 4-(hydroxymethyl)benzenesulfonic acid, is 188.20 g/mol , and the corresponding anion has a monoisotopic mass of approximately 187.01 Da. nih.govnih.gov The spectrum is generally clean, dominated by the peak representing this anion. In some cases, particularly at higher concentrations, non-covalent proton-bound dimers, such as [2M-H]⁻, may be observed. nih.gov

In positive ion mode, the sodium salt can be detected as adducts, for instance, with another sodium ion, [M+Na]⁺, which would appear at an m/z corresponding to the full salt plus an additional sodium cation.

Table 1: Expected Ions for this compound in ESI-MS

| Ion Species | Formula | Ionization Mode | Calculated m/z (Monoisotopic) | Description |

| Sulfonate Anion | [C₇H₇O₄S]⁻ | Negative | 187.01 | The primary ion observed in negative mode. nih.gov |

| Proton-bound Dimer Anion | [C₁₄H₁₅O₈S₂]⁻ | Negative | 375.03 | Formed from two molecules of the parent acid anion. |

| Sodium Adduct of the Neutral Salt | [C₇H₇Na₂O₄S]⁺ | Positive | 232.98 | The intact salt cationized with an extra sodium ion. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the ions, which is crucial for unambiguously determining the elemental composition of this compound and its fragments. nih.gov This capability allows for differentiation between compounds with the same nominal mass but different chemical formulas.

For the 4-(hydroxymethyl)benzenesulfonate (B1242039) anion, HRMS would confirm its elemental composition as C₇H₇O₄S⁻ by matching the experimentally measured mass to the theoretically calculated exact mass (187.0065 Da) with a high degree of accuracy (typically within 5 ppm). nih.gov

Tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument can be used to study the fragmentation pathways of the [C₇H₇O₄S]⁻ ion. Collision-induced dissociation (CID) of the precursor ion provides structurally significant fragment ions. A characteristic fragmentation pattern for benzenesulfonates involves the neutral loss of sulfur dioxide (SO₂), which has a mass of approximately 63.96 Da. aaqr.org This loss would result in the formation of a 4-(hydroxymethyl)phenoxide anion fragment [C₇H₇O]⁻ at an m/z of 123.05.

Table 2: Theoretical HRMS Fragmentation Data for the [C₇H₇O₄S]⁻ Ion

| Precursor Ion m/z (Exact) | Fragment Ion Formula | Fragment Ion m/z (Exact) | Neutral Loss |

| 187.0065 | [C₇H₇O]⁻ | 123.0497 | SO₂ |

| 187.0065 | [C₆H₅SO₃]⁻ | 157.0014 | CH₂O |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is vital for understanding the solid-state properties of this compound, including its crystal packing, intermolecular interactions, and the identification of different crystalline forms.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically analyzed to yield a precise three-dimensional model of the molecule and its arrangement in the crystal lattice.

While a published single-crystal structure for this compound was not identified, analysis of closely related compounds like sodium m-xylenesulfonate monohydrate provides insight into the type of data obtained. researchgate.net Such an analysis would determine:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the crystal lattice.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of all intramolecular covalent bonds.

Intermolecular Interactions: The nature and geometry of hydrogen bonds (e.g., involving the hydroxyl group and sulfonate oxygens) and ionic interactions between the sulfonate group and the sodium cation, which govern the crystal packing.

For a related compound, sodium m-xylenesulfonate monohydrate, the crystal system was determined to be monoclinic with the space group P2(1)/c. researchgate.net A similar analysis for this compound would yield a comparable set of precise structural parameters.

Table 3: Representative Data from a Single-Crystal XRD Analysis (Hypothetical)

| Parameter | Example Value (based on related structures researchgate.net) | Description |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes. |

| Space Group | P2₁/c | Describes the symmetry elements of the unit cell. |

| a (Å) | 15.750 | Unit cell dimension along the a-axis. |

| b (Å) | 8.783 | Unit cell dimension along the b-axis. |

| c (Å) | 7.625 | Unit cell dimension along the c-axis. |

| β (°) | 99.82 | Angle between the a and c axes. |

| Volume (ų) | 1039 | The volume of the unit cell. |

| Z | 4 | Number of formula units per unit cell. |

Powder X-ray Diffraction Studies of Crystalline Forms

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline materials. The sample is ground into a fine powder, and the resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net PXRD is essential for:

Phase Identification: Comparing the experimental pattern to a database to confirm the identity of a known crystalline material.

Polymorph Screening: Identifying different crystalline forms (polymorphs) or solvates of the same compound, as each will produce a distinct diffraction pattern. google.com

Quality Control: Ensuring batch-to-batch consistency in the production of the crystalline solid.

The PXRD pattern of a crystalline powder of this compound would consist of a series of peaks at specific diffraction angles (2θ). The position and relative intensity of these peaks are characteristic of the material's crystal structure. For example, studies on the closely related sodium 4-hydroxybenzenesulfonate (B8699630) dihydrate show a distinct pattern of indexed peaks. researchgate.net Different crystalline forms, such as an anhydrous versus a hydrated form, would be readily distinguishable by their unique PXRD patterns.

Table 4: Representative Powder X-ray Diffraction Peaks (Hypothetical)

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 75 |

| 30.5 | 2.93 | 40 |

Advanced Analytical Methodologies for Identity Confirmation in Research Samples

Unambiguous confirmation of the identity and purity of this compound in a research setting requires a combination of orthogonal analytical techniques. Relying on a single method is often insufficient; a multi-faceted approach ensures comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS): As detailed in section 3.3.2, HRMS is the primary tool for confirming the elemental composition. The high accuracy and resolution provide definitive evidence of the molecular formula of the 4-(hydroxymethyl)benzenesulfonate anion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

¹H NMR: Would confirm the presence of the aromatic protons, showing a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. It would also show distinct signals for the methylene protons (-CH₂-) and the hydroxyl proton (-OH) of the hydroxymethyl group.

¹³C NMR: Would show the expected number of carbon signals, including four distinct aromatic carbon signals (due to symmetry), and a signal for the methylene carbon. The chemical shifts provide information about the electronic environment of each carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.net Key expected absorptions for this compound include:

A broad O-H stretching band for the alcohol group.

Strong S=O stretching bands characteristic of the sulfonate group.

C-S stretching vibrations.

C=C stretching and C-H bending bands associated with the 1,4-disubstituted aromatic ring.

Powder X-ray Diffraction (PXRD): As described in section 3.4.2, PXRD confirms the solid-state identity and crystalline phase of the material, serving as a fingerprint for the specific crystal form being analyzed. researchgate.net

By integrating data from these complementary techniques—HRMS for molecular formula, NMR for structural connectivity, FTIR for functional groups, and PXRD for solid-state form—a complete and definitive confirmation of the identity and purity of a research sample of this compound can be achieved.

Mechanistic Studies of Reactions Involving Sodium 4 Hydroxymethyl Benzene 1 Sulfonate

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis of Sodium 4-(hydroxymethyl)benzene-1-sulfonate typically involves the sulfonation of benzyl (B1604629) alcohol or a related precursor. The elucidation of the reaction pathway for this process is crucial for controlling the yield and purity of the final product.

Synthesis Pathway:

The primary route to this compound is the sulfonation of benzyl alcohol. This electrophilic aromatic substitution reaction proceeds through the following general steps:

Generation of the Electrophile: In the presence of a strong acid, such as sulfuric acid, sulfur trioxide (SO₃) or a related electrophilic sulfur species is generated.

Electrophilic Attack: The aromatic ring of benzyl alcohol acts as a nucleophile and attacks the electrophilic sulfur trioxide. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The presence of the hydroxymethyl group (-CH₂OH) on the benzene (B151609) ring directs the incoming sulfonate group primarily to the para position due to steric hindrance at the ortho positions and electronic effects.

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonate group, restoring the aromaticity of the ring.

Neutralization: The resulting 4-(hydroxymethyl)benzenesulfonic acid is then neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield this compound.

Derivatization Pathways:

Derivatization of this compound can occur at either the hydroxymethyl group or the sulfonate group.

Reactions at the Hydroxymethyl Group: The hydroxymethyl group can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or a carboxylic acid, or esterification. The oxidation of benzyl alcohol derivatives often proceeds via a hydride transfer mechanism researchgate.net. For instance, oxidation with a mild oxidizing agent would yield sodium 4-formylbenzene-1-sulfonate, while a stronger oxidant would produce sodium 4-carboxybenzene-1-sulfonate.

Reactions at the Sulfonate Group: The sulfonate group is generally stable but can be converted to other functional groups under specific conditions. For example, reaction with a strong nucleophile at high temperatures can lead to the displacement of the sulfonate group, although this is a challenging transformation for aryl sulfonates quora.com.

Investigation of Catalytic Cycles and Reaction Intermediates

While the direct catalytic applications of this compound are not extensively documented, the principles of catalysis involving related sulfonated compounds provide a framework for understanding its potential catalytic roles and the intermediates that may form. Sulfonated materials are often employed as solid acid catalysts in various organic transformations beilstein-journals.org.

Should this compound or its derivatives be used as catalysts, for example in esterification or hydration reactions, the catalytic cycle would likely involve the following:

Protonation of the Substrate: The sulfonic acid group (or its conjugate acid form in a reaction medium) would protonate the substrate, activating it for subsequent reaction.

Nucleophilic Attack: A nucleophile would then attack the activated substrate.

Deprotonation and Catalyst Regeneration: The product is formed, and the catalyst is regenerated by deprotonation.

The key reaction intermediate in such acid-catalyzed reactions is the protonated substrate. In the context of the synthesis of this compound, the sigma complex (arenium ion) is the crucial intermediate that determines the regioselectivity of the sulfonation reaction. Spectroscopic techniques and computational studies are instrumental in identifying and characterizing these transient species.

Role of Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly influence the reactivity and selectivity of reactions involving this compound. The solvent's polarity, proticity, and ability to solvate ions play critical roles.

Synthesis: In the sulfonation of benzyl alcohol, a polar solvent is typically used to dissolve the reactants. The use of excess sulfuric acid can also serve as the solvent. The solvent can affect the rate of reaction by stabilizing the charged intermediates. For instance, a polar protic solvent can stabilize the sigma complex through hydrogen bonding, thereby lowering the activation energy of the electrophilic attack.

Derivatization: In derivatization reactions, the solvent's role is equally important. For nucleophilic substitution reactions at the benzylic carbon (if activated), a polar aprotic solvent might be preferred to enhance the nucleophilicity of the attacking species. In contrast, for reactions involving the ionic sulfonate group, a polar protic solvent would be more suitable for dissolving the starting material.

The table below summarizes the expected effects of different solvent types on key reactions.

| Reaction Type | Solvent Type | Expected Effect on Rate | Rationale |

| Electrophilic Aromatic Substitution (Sulfonation) | Polar Protic | Increase | Stabilization of the charged sigma complex intermediate. |

| Nucleophilic Substitution (at hydroxymethyl group) | Polar Aprotic | Increase | Enhances the reactivity of the nucleophile by minimizing solvation. |

| Reactions involving the Sulfonate Anion | Polar Protic | Increase | Facilitates dissolution of the ionic starting material. |

Kinetics and Thermodynamics of Transformational Processes

The study of kinetics and thermodynamics provides quantitative data on the rates and energetics of reactions involving this compound.

Kinetics:

The rate of sulfonation of aromatic compounds is dependent on the concentration of the aromatic substrate and the sulfonating agent. The reaction is typically first-order with respect to the aromatic compound and first-order with respect to sulfur trioxide. A general rate law can be expressed as:

Rate = k[Aromatic Substrate][SO₃]

Kinetic studies on the oxidation of substituted benzyl alcohols have shown that the reaction is often first-order with respect to both the alcohol and the oxidizing agent researchgate.netscispace.com. A primary kinetic isotope effect is often observed when the benzylic hydrogen is replaced with deuterium (B1214612), indicating that the C-H bond cleavage is involved in the rate-determining step researchgate.net.

A DFT study on the esterification of benzenesulfonic acid with methanol has provided insights into the activation barriers for different mechanistic pathways, suggesting that Sₙ1 and Sₙ2 pathways have lower activation barriers compared to an addition-elimination mechanism unizar.es.

Thermodynamics:

The following table presents hypothetical kinetic and thermodynamic data for a typical sulfonation reaction, based on literature values for similar compounds.

| Parameter | Value | Units | Significance |

| Rate Constant (k) | Varies with temperature | L mol⁻¹ s⁻¹ | Indicates the speed of the reaction. |

| Activation Energy (Ea) | 50 - 80 | kJ/mol | The minimum energy required for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | 45 - 75 | kJ/mol | The change in heat content in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -50 to -100 | J/(mol·K) | Indicates the degree of order in the transition state. |

Environmental Behavior and Transformation Studies of Sodium 4 Hydroxymethyl Benzene 1 Sulfonate

Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity. Key pathways include hydrolysis, photolysis, and oxidation-reduction reactions.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Aromatic compounds, including benzenesulfonates, can absorb ultraviolet (UV) radiation, which can lead to their transformation. The presence of a hydroxymethyl group on the benzene (B151609) ring may influence the photochemical reactivity of Sodium 4-(hydroxymethyl)benzene-1-sulfonate.

Studies on the photocatalytic degradation of benzenesulfonate (B1194179) have shown that the process can be enhanced in the presence of a photocatalyst such as titanium dioxide (TiO2) and an oxidizing agent like ozone. The degradation is primarily initiated by the attack of hydroxyl radicals (•OH) on the aromatic ring. This can lead to the formation of hydroxylated intermediates, followed by ring cleavage and eventual mineralization to carbon dioxide, water, and sulfate (B86663). While direct photolysis rates and quantum yields for this compound are not specified in the available literature, it is plausible that similar hydroxyl radical-mediated mechanisms would be involved in its photochemical transformation in the environment, particularly in sunlit surface waters containing natural photosensitizers.

Abiotic oxidation and reduction reactions in the environment are often mediated by naturally occurring minerals, dissolved organic matter, and other chemical species. The hydroxymethyl group of this compound is susceptible to oxidation. In principle, it can be oxidized to an aldehyde and subsequently to a carboxylic acid. However, the rates and significance of these abiotic oxidation pathways under typical environmental conditions have not been extensively studied for this specific compound. Similarly, while the sulfonate group can be reduced under strongly reducing conditions, this is not considered a major environmental degradation pathway for aryl sulfonates.

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms and is a primary mechanism for the removal of many organic pollutants from the environment. The biodegradation of sulfonated aromatic compounds has been the subject of considerable research, particularly in the context of surfactants like linear alkylbenzene sulfonates (LAS).

The microbial degradation of this compound is expected to proceed through pathways similar to those established for structurally related compounds, such as p-toluenesulfonate. Studies on bacteria, particularly Pseudomonas and Comamonas species, have elucidated the enzymatic steps involved in the breakdown of these molecules. nih.govmicrobiologyresearch.orgnih.govmicrobiologyresearch.org

The initial attack on the molecule likely involves the oxidation of the hydroxymethyl group. This is analogous to the well-documented microbial oxidation of the methyl group of p-toluenesulfonate. This initial oxidation is catalyzed by a monooxygenase enzyme system, which converts the hydroxymethyl group to an aldehyde (4-sulfobenzaldehyde). This aldehyde is then further oxidized to the corresponding carboxylic acid (4-sulfobenzoate) by a dehydrogenase. nih.govmicrobiologyresearch.org

Following the side-chain oxidation, the next critical step is desulfonation, where the sulfonate group is cleaved from the aromatic ring. In aerobic bacteria, this is often achieved by a dioxygenase that attacks the aromatic ring, leading to the formation of a dihydroxylated intermediate and the release of sulfite (B76179) (SO3^2-). The sulfite is subsequently oxidized to sulfate (SO4^2-). nih.gov Following desulfonation, the resulting catecholic intermediate undergoes ring cleavage, typically via a meta-cleavage pathway, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. nih.gov

Table 1: Key Enzymes in the Proposed Microbial Degradation of this compound (based on p-toluenesulfonate degradation)

| Enzyme | Function | Substrate | Product |

| p-Toluenesulfonate methyl-monooxygenase | Oxidation of the side chain | This compound | 4-Sulfobenzaldehyde |

| 4-Sulfobenzyl alcohol dehydrogenase | Oxidation of the aldehyde | 4-Sulfobenzaldehyde | 4-Sulfobenzoate |

| 4-Sulfobenzoate 3,4-dioxygenase | Desulfonation and dihydroxylation | 4-Sulfobenzoate | Protocatechuate + Sulfite |

| Protocatechuate 4,5-dioxygenase | Aromatic ring cleavage | Protocatechuate | 4-carboxy-2-hydroxymuconate-6-semialdehyde |

Based on the established microbial degradation pathways for analogous compounds, several biotransformation products of this compound can be predicted. The transient accumulation of these intermediates can provide evidence for the operative degradation pathway.

The primary biotransformation products are expected to be:

4-Sulfobenzaldehyde: The initial product of the oxidation of the hydroxymethyl group.

4-Sulfobenzoate: The product of the oxidation of 4-sulfobenzaldehyde. nih.gov

Protocatechuate (3,4-dihydroxybenzoate): The desulfonated and dihydroxylated aromatic intermediate. nih.gov

Sulfite and Sulfate: The inorganic sulfur products resulting from desulfonation and subsequent oxidation. nih.gov

Further degradation of protocatechuate leads to aliphatic compounds that are readily metabolized by microorganisms. The identification of these intermediates in laboratory or field studies would confirm the proposed degradation pathway for this compound.

Table 2: Predicted Biotransformation Products of this compound

| Compound Name | Chemical Formula | Role in Degradation Pathway |

| 4-Sulfobenzaldehyde | C7H5NaO4S | Intermediate |

| 4-Sulfobenzoate | C7H5NaO5S | Intermediate |

| Protocatechuate | C7H6O4 | Intermediate |

| Sulfite | SO3^2- | Inorganic Product |

| Sulfate | SO4^2- | Final Inorganic Product |

Analytical Methodologies for Environmental Monitoring and Quantification

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in environmental matrices such as water and soil. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar, and ionic compounds like aromatic sulfonates.

For the separation of sulfonated aromatic compounds, reversed-phase HPLC is commonly employed, often with a C18 or C8 stationary phase. researchgate.net Detection is typically achieved using a UV detector, as the benzene ring provides a chromophore. researchgate.netthermofisher.com The wavelength of maximum absorbance for simple aromatic sulfonates is often in the range of 220-280 nm. core.ac.ukresearchgate.net

For more complex matrices or for achieving lower detection limits, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. shimadzu.comresearchgate.net LC-MS/MS provides high selectivity and sensitivity, allowing for the quantification of trace levels of contaminants in environmental samples. shimadzu.comnih.gov Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of sulfonates, as they readily form [M-H]⁻ ions. shimadzu.com

Sample preparation is a critical step in the analytical process, especially for soil and sediment samples. For water samples, pre-concentration using Solid-Phase Extraction (SPE) is a common technique to isolate and enrich the analytes of interest. researchgate.net For soil and sediment, extraction methods such as microwave-assisted extraction or pressurized liquid extraction with a suitable solvent (e.g., acetonitrile, methanol) are often employed, followed by a clean-up step using SPE. researchgate.net

Table 2: Typical Analytical Parameters for the Determination of Aromatic Sulfonates in Environmental Samples

| Parameter | HPLC-UV | LC-MS/MS |

| Column | Reversed-phase (e.g., C18, C8) | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer or ion-pairing agent | Acetonitrile/Water or Methanol/Water with formic acid or ammonium (B1175870) formate |

| Detection | UV Detector (e.g., 220-280 nm) | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Not Applicable | Electrospray Ionization (ESI) - Negative Mode |

| Typical LOD in Water | µg/L to mg/L range | ng/L range |

| Sample Preparation | Solid-Phase Extraction (SPE) for pre-concentration | Solid-Phase Extraction (SPE) for pre-concentration and clean-up |

This table presents typical parameters based on methods for similar aromatic sulfonates and may be applicable to this compound.

Q & A

Q. What are the established synthetic routes for Sodium 4-(hydroxymethyl)benzene-1-sulfonate, and what critical parameters influence yield and purity?

Synthesis typically involves sulfonation of 4-(hydroxymethyl)benzene derivatives. A common approach includes:

- Sulfonation : Reacting 4-(hydroxymethyl)benzene with sulfuric acid or sulfonating agents under controlled temperature (40–60°C) to introduce the sulfonate group.

- Neutralization : Treating the sulfonic acid intermediate with sodium hydroxide to form the sodium salt.

- Purification : Recrystallization from ethanol-water mixtures to enhance purity.

Critical parameters include reaction temperature (excessive heat may degrade the hydroxymethyl group), pH during neutralization (optimal pH 7–8 to avoid hydrolysis), and solvent selection for crystallization .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they optimized?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with DO as the solvent to resolve hydroxyl and sulfonate proton signals.

- HPLC : Reverse-phase chromatography (C18 column) with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) achieves baseline separation. Detection at 254 nm is optimal for UV-active sulfonates .

- Elemental Analysis : Validates stoichiometry of C, H, S, and Na.

Q. What standard protocols exist for quantifying this compound in aqueous solutions?

- Iodometric Titration : In acidic media, sulfonate groups can be quantified via iodine displacement reactions. A validated protocol involves:

- Acidifying the sample with HCl (36% v/v, d=1.18).

- Extracting interferents with chloroform.

- Titrating liberated iodine with standardized NaSO .

- UV-Vis Spectrophotometry : Calibration curves at λmax 260–280 nm (dependent on substituents) provide rapid quantification with a detection limit of 0.1 mM .

Advanced Research Questions

Q. How does the sulfonate group in this compound participate in nucleophilic substitution reactions, and what factors influence reaction kinetics?

The sulfonate group acts as a leaving group in SN2 reactions, particularly under alkaline conditions. Key factors include:

- Nucleophile Strength : Amines (e.g., aniline derivatives) react efficiently due to high nucleophilicity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

- Temperature : Elevated temperatures (60–80°C) accelerate substitution but may promote side reactions like oxidation of the hydroxymethyl group .

Q. What are the key considerations when designing stability studies for this compound under varying pH and temperature conditions?

- pH-Dependent Hydrolysis : The compound is stable at pH 4–6 but undergoes hydrolysis at extremes:

- Acidic Conditions (pH < 3) : Sulfonate esterification or hydroxymethyl dehydration may occur.

- Alkaline Conditions (pH > 8) : Degradation via sulfonate group cleavage.

- Thermal Stability : Long-term storage at >40°C leads to discoloration and decomposition. Recommended storage at 4°C in desiccated environments .

- Analytical Monitoring : Use HPLC with photodiode array detection to track degradation products .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different experimental models?

- Metabolic Interference : Derivatives may interact with enzymes (e.g., hydrolases) differently in cell-free vs. cellular assays. Validate activity using orthogonal assays (e.g., enzymatic inhibition and cellular viability tests).

- Solubility Effects : Poor solubility in physiological buffers can skew IC values. Use co-solvents like DMSO (<1% v/v) and confirm solubility via dynamic light scattering .

- Species-Specific Metabolism : Differences in metabolic pathways (e.g., hepatic vs. microbial) require cross-validation in humanized models or primary cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.